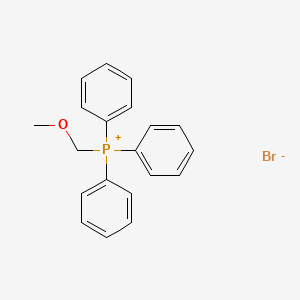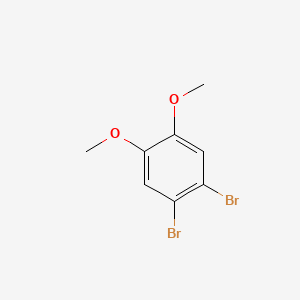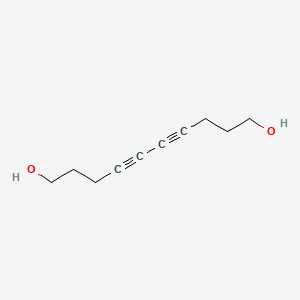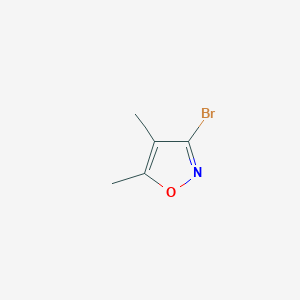
Methyl 3,5-difluorobenzoate
概要
説明
Methyl 3,5-difluorobenzoate (MDFB) is an organic compound that has a wide range of applications in scientific research, including as a reagent for synthesis, as a tool for biochemical and physiological studies, and as a potential therapeutic agent. MDFB is a fluorinated version of the more commonly used methyl benzoate, and has a number of unique properties that make it particularly useful for laboratory experiments.
科学的研究の応用
Thermodynamics of Ionization
Methyl 3,5-difluorobenzoate, as part of the difluorobenzoic acid family, is significant in understanding the thermodynamics of ionization in water. Research by Strong, Brummel, and Lindower (1987) focused on precision conductance measurements for difluorobenzoic acids, including 3,5-difluorobenzoic acid, revealing insights into their ionization enthalpies and entropies. This study is critical for understanding the behavior of these compounds in aqueous solutions and their potential applications in various fields, including environmental and pharmaceutical sciences (Strong, Brummel, & Lindower, 1987).
Luminescence in Organometallic Complexes
In organometallic chemistry, the synthesis and characterization of square-planar tetranuclear silver and gold clusters have been explored using ligands related to the methyl 3,5-difluorobenzoate structure. These complexes exhibit intense luminescence in the solid state, as demonstrated by Z. and Chen (2007). Such studies highlight the potential of methyl 3,5-difluorobenzoate derivatives in developing new luminescent materials for various technological applications (Z. & Chen, 2007).
Fluorescent Sensing for Metal Ions
Methyl 3,5-difluorobenzoate derivatives have shown promising applications in the development of selective fluorescent sensors. Ye et al. (2014) synthesized a chemosensor using a derivative of methyl 3,5-difluorobenzoate, which displayed high selectivity and sensitivity toward aluminum ions (Al3+). This sensor could detect Al3+ at the parts per billion level and has potential applications in environmental monitoring and biomedical diagnostics (Ye et al., 2014).
Agricultural Applications
In the agricultural sector, derivatives of difluorobenzoates, similar to methyl 3,5-difluorobenzoate, have been synthesized and evaluated for their herbicidal activity. Hwang et al. (2005) investigated a 5-(2,6-difluorobenzyl)oxymethyl derivative, demonstrating effective weed control in rice fields. This highlights the potential use of methyl 3,5-difluorobenzoate derivatives in developing new herbicides for crop protection (Hwang et al., 2005).
Neuroprotection and Pharmaceutical Applications
Methyl 3,5-difluorobenzoate and its derivatives have shown potential in pharmaceutical research, particularly in neuroprotection. Cai et al. (2016) investigated theneuroprotective effects of methyl 3,4-dihydroxybenzoate, a related compound, against oxidative damage in neuroblastoma cells. This research suggests the possibility of using derivatives of methyl 3,5-difluorobenzoate in developing treatments for neurodegenerative diseases (Cai et al., 2016).
Environmental Tracing and Soil Studies
Difluorobenzoate tracers, including 3,5-difluorobenzoate, have been evaluated for their use in studying water movement in porous media. Jaynes' (1994) study on the transport properties of various fluorobenzoates in soils revealed the potential of using these compounds, including methyl 3,5-difluorobenzoate derivatives, as environmental tracers in hydrological studies (Jaynes, 1994).
Molecular Structure and Computational Chemistry
In the field of computational chemistry and crystallography, studies on methyl 4-hydroxybenzoate, a structurally related compound, have provided insights into intermolecular interactions and crystal packing, which can be extrapolated to methyl 3,5-difluorobenzoate. Sharfalddin et al. (2020) used Hirshfeld surface analysis and computational methods to understand the structural properties of these molecules, contributing to the understanding of their physical and chemical behavior (Sharfalddin et al., 2020).
特性
IUPAC Name |
methyl 3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEJPGWPXIIQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379539 | |
| Record name | Methyl 3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-difluorobenzoate | |
CAS RN |
216393-55-4 | |
| Record name | Methyl 3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,5-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














